4-methoxy-1H-indazole-3-carboxylic acid
Overview
Description
4-Methoxy-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C9H8N2O3 . It has a molecular weight of 192.17 . It is a white solid .
Synthesis Analysis
The synthesis of 1H-indazoles has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The InChI code for 4-methoxy-1H-indazole-3-carboxylic acid is 1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)8(9(12)13)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13) .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. The strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
4-Methoxy-1H-indazole-3-carboxylic acid is a white solid . It has a molecular weight of 192.17 .Scientific Research Applications
Medicinal Chemistry
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Synthetic Chemistry
The synthesis of indazoles has been a subject of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Coordination Chemistry
Indazole-containing compounds have been used as ligands to form coordination polymers . These materials were synthesized by solvothermal routes .
Inhibitors of Human Neutrophil Elastase
N-benzoylindazole derivatives and analogues, which could potentially include “4-methoxy-1H-indazole-3-carboxylic acid”, have been studied as inhibitors of human neutrophil elastase . This enzyme plays a role in the immune response, and its inhibition could have therapeutic applications.
Protein Kinase/Akt Inhibitors
Indazole-pyridine based compounds have been used in the preparation of protein kinase/Akt inhibitors . The Akt pathway is involved in cellular survival and growth, so inhibitors of this pathway could have potential applications in cancer therapy .
Inhibitors of Fibroblast Growth Factor Receptor (FGFR)
Indazole derivatives have been used in the synthesis of inhibitors for Fibroblast Growth Factor Receptor (FGFR). For example, the compound “6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide” exhibited potent FGFR1 inhibitory activity in an enzymatic assay .
Synthesis of Other Compounds
Indazole-3-carboxylic acid, which is structurally similar to “4-methoxy-1H-indazole-3-carboxylic acid”, has been used in the synthesis of other compounds. For instance, it has been used in the synthesis of “N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide” and "N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide" .
Safety And Hazards
The safety data sheet for 1H-indazole-3-carboxylic acid, a related compound, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Future Directions
While specific future directions for 4-methoxy-1H-indazole-3-carboxylic acid are not mentioned in the search results, indazole-containing heterocyclic compounds are drawing more and more attention in medicinal chemistry as kinase inhibitors . This suggests that future research may continue to explore the medicinal applications of these compounds.
properties
IUPAC Name |
4-methoxy-1H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)8(9(12)13)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCWFHMSYTUYDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646577 | |
Record name | 4-Methoxy-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1H-indazole-3-carboxylic acid | |
CAS RN |
865887-02-1 | |
Record name | 4-Methoxy-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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